(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-14(10-17-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCMAXGFAVSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Isoxazole ring
- Pyridine ring
- Piperidine ring
The molecular formula is , and it has a molecular weight of approximately 290.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:
- Enzyme inhibition : The compound likely inhibits specific enzymes involved in cellular signaling pathways.
- Receptor binding : It may bind to receptors, modulating their activity and influencing various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the antimicrobial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Table 2 presents the cytotoxicity data:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF7 | 20.3 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against resistant bacterial strains. Results indicated that it inhibited growth effectively, suggesting potential for development as an antibiotic .
- Anticancer Screening : Another investigation focused on the cytotoxicity of the compound in various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
- Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cell signaling pathways, providing insights into its mechanism of action .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, derivatives of piperidine and isoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Neuroprotective Effects :
- Antimicrobial Properties :
Synthetic Methodologies
The synthesis of (5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining isoxazole derivatives with piperidine precursors under acidic or basic conditions to form the desired product.
- Functionalization : Further modifications can be made to enhance the biological activity or solubility of the compound.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Comparison with (4-(2-Chloro-4-nitrophenyl)piperidin-1-yl)(3-(2-methoxyquinolin-3-yl)-5-methylisoxazol-4-yl)methanone (1e)
- Structural Differences: The target compound substitutes the piperidine ring with a pyridin-4-yloxy group, whereas 1e (from ) features a 2-chloro-4-nitrophenyl group on the piperidine and a 2-methoxyquinoline substituent on the isoxazole . Impact on Activity: The chloro-nitrophenyl and quinoline groups in 1e likely enhance hydrophobic interactions with influenza A nucleoprotein, contributing to its anti-influenza activity (EC₅₀ = 0.87 µM) . The pyridin-4-yloxy group in the target compound may improve solubility or alter target specificity.
Comparison with (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3)
- Structural Differences: Compound w3 () replaces the isoxazole with a pyrimidine-triazole-phenyl scaffold and incorporates a 4-methylpiperazine group .
Comparison with Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl (PubChem ID: 3078469)
- Structural Differences: This compound () replaces the isoxazole with a dihydropyrazolyl ring and lacks the piperidine backbone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
